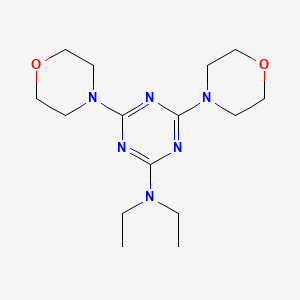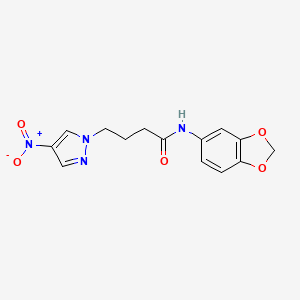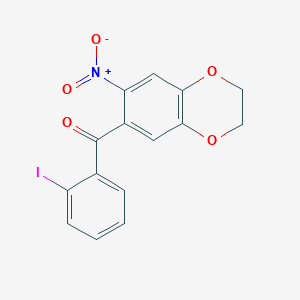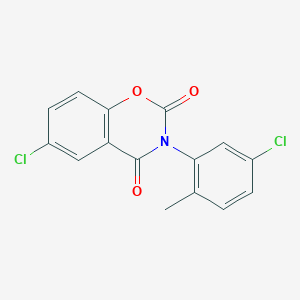
N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is a compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the substitution of chlorine atoms in cyanuric chloride with morpholine and diethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine or diethylamine groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the morpholine or diethylamine groups .
Wissenschaftliche Forschungsanwendungen
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer activity, particularly against various cancer cell lines such as SW620, A549, HeLa, and MCF-7.
Biological Studies: It is used in research on enzyme inhibition, particularly monoamine oxidase (MAO) inhibitors, which are important in the treatment of neurological disorders.
Chemical Biology: The compound’s ability to interact with DNA and inhibit specific enzymes makes it a valuable tool in chemical biology research.
Wirkmechanismus
The mechanism of action of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival . The compound’s ability to inhibit this pathway makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
4,6-Dimorpholino-1,3,5-triazine: Known for its anticancer activity.
4,6-Dipiperidino-1,3,5-triazine: Studied for its antimicrobial and enzyme inhibition properties.
Uniqueness
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is unique due to its specific combination of morpholine and diethylamine groups, which contribute to its distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C15H26N6O2 |
|---|---|
Molekulargewicht |
322.41 g/mol |
IUPAC-Name |
N,N-diethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H26N6O2/c1-3-19(4-2)13-16-14(20-5-9-22-10-6-20)18-15(17-13)21-7-11-23-12-8-21/h3-12H2,1-2H3 |
InChI-Schlüssel |
REQWJGFAZPQXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)

![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)

![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)

